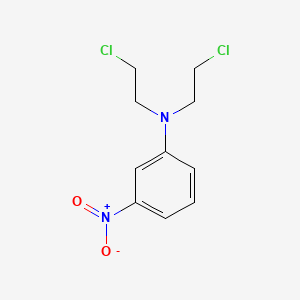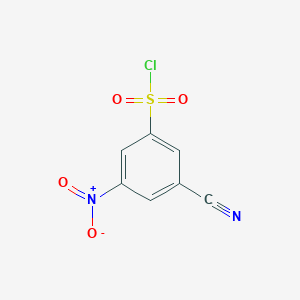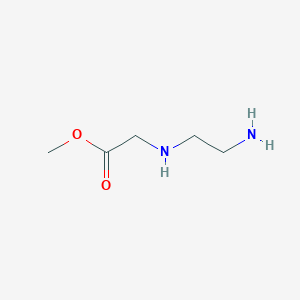
Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzene ring attached to an ethanamine chain, with a butoxy group and two methyl groups at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- typically involves the alkylation of a suitable precursor. One common method is the reaction of 4-butoxybenzaldehyde with alpha,alpha-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the alkylation reaction, and the purification of the final product. Advanced techniques such as distillation and chromatography are often employed to achieve high purity levels.
Types of Reactions:
Oxidation: Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the ethanamine chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzeneethanamine, N,alpha-dimethyl-
- Benzeneethanamine, 4-methoxy-alpha-methyl-
- Benzeneethanamine, 4-butoxy-alpha-methyl-
Comparison: Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- is unique due to the presence of the butoxy group and two methyl groups at the alpha position. This structural feature distinguishes it from other similar compounds and may confer specific chemical and biological properties. For example, the butoxy group can influence the compound’s solubility and reactivity, while the alpha,alpha-dimethyl groups can affect its stability and interaction with molecular targets.
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-4-5-10-16-13-8-6-12(7-9-13)11-14(2,3)15/h6-9H,4-5,10-11,15H2,1-3H3 |
Clé InChI |
FAIIOPGOQIHOGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorosulfonylimidazo[5,1-b]thiazole](/img/structure/B8657036.png)
![2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)





![Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8657089.png)
![2-Chloro-1-[4-(trifluoromethyl)-3-pyridinyl]ethanone hydrochloride](/img/structure/B8657100.png)




